molecular formula C23H22N2O2 B2580178 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide CAS No. 941960-22-1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2580178
CAS No.: 941960-22-1
M. Wt: 358.441
InChI Key: FDNWVNPAXDVQAJ-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O2 and its molecular weight is 358.441. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Certain derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, which include the structural motif of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide, have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. One particular compound demonstrated significant cytotoxicity against nasopharyngeal carcinoma cell lines without affecting peripheral blood mononuclear cells at concentrations up to 50 μM, highlighting its potential for cancer therapy (I‐Li Chen et al., 2013).

Crystal Structure Studies

Research on quinoline derivatives with amide bonds, closely related to the compound , has focused on their structural characteristics, including the formation of co-crystals and salts. These studies are crucial for understanding the compound's interactions and stability, which could have implications in materials science and pharmaceutical formulation (A. Karmakar et al., 2009).

Catalyst Development

Quinoline derivatives have also been explored in the context of catalyst development. For example, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction demonstrates the versatility of quinoline-based compounds in facilitating chemical transformations. This opens up possibilities for their use in industrial chemical processes and synthetic organic chemistry (S. Facchetti et al., 2016).

Chemosensor Development

The development of chemosensors based on naphthalene-quinoline conjugates for detecting metal ions like Al3+ and Cu2+ showcases another fascinating application. These compounds exhibit changes in fluorescence upon binding to specific ions, which can be utilized for environmental monitoring, biological imaging, and the study of cellular processes (Ankita Roy et al., 2016); (Juyoung Chae et al., 2019).

Luminescent Properties and Lanthanide Complexes

The synthesis and characterization of novel aryl amide type ligands and their lanthanide complexes, including those based on naphthalene-quinoline structures, have been studied for their luminescent properties. Such complexes have potential applications in materials science, including as components in optoelectronic devices and sensors (Wei-Na Wu et al., 2006).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16(26)25-13-5-9-19-14-20(11-12-22(19)25)24-23(27)15-18-8-4-7-17-6-2-3-10-21(17)18/h2-4,6-8,10-12,14H,5,9,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNWVNPAXDVQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.